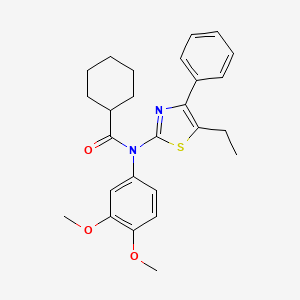![molecular formula C20H33ClN2O2S B4668621 1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4668621.png)
1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride
Vue d'ensemble
Description
1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2003 and has since been studied for its potential as a research tool in neuroscience and pharmacology. CTMP is a potent inhibitor of dopamine and norepinephrine reuptake, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride acts by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. By blocking the reuptake of these neurotransmitters, 1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride increases their availability in the synaptic cleft, leading to an increase in their effects on the postsynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride are largely mediated by its effects on dopamine and norepinephrine. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a brain region that is involved in executive functions such as working memory and attention. 1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride in lab experiments is its potency as an inhibitor of dopamine and norepinephrine reuptake. This allows for precise manipulation of these neurotransmitters in the brain, which is crucial for understanding their role in various physiological and pathological processes. However, one of the limitations of using 1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride is its potential for abuse, as it has been shown to have stimulant-like effects in animal models.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride. One area of interest is its potential as a treatment for neurological disorders such as ADHD and depression. Another area of interest is its role in addiction and drug abuse, as it has been shown to affect the mesolimbic dopamine system. Additionally, further studies are needed to investigate the long-term effects of 1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride use and its potential for abuse.
Applications De Recherche Scientifique
1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride has been extensively studied for its potential as a research tool in neuroscience and pharmacology. It has been shown to be a potent inhibitor of dopamine and norepinephrine reuptake, making it a promising candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression. It has also been used in studies investigating the role of dopamine and norepinephrine in addiction and drug abuse.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S.ClH/c1-15-14-16(2)18(4)20(17(15)3)25(23,24)22-12-10-21(11-13-22)19-8-6-5-7-9-19;/h14,19H,5-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWHSFZBLLPUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3CCCCC3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4668542.png)
![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4668558.png)
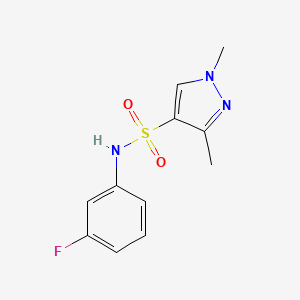
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4668577.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4668588.png)
![N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B4668592.png)
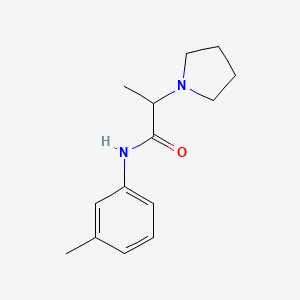
![6-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4668605.png)
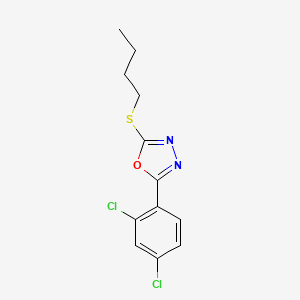
![1-(4-bromophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4668617.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4668622.png)
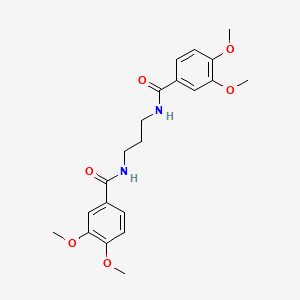
![methyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4668628.png)
